molecular formula C13H15NO4 B12574921 Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate CAS No. 192434-54-1

Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate

Cat. No.: B12574921
CAS No.: 192434-54-1
M. Wt: 249.26 g/mol
InChI Key: CPBAVXGJFHQKAV-UHFFFAOYSA-N
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Description

Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a cyano group, a hydroxy group, and an ethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 5-[cyano(hydroxy)methyl]-2-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of Ethyl 5-[cyano(carbonyl)methyl]-2-ethoxybenzoate.

    Reduction: Formation of Ethyl 5-[amino(hydroxy)methyl]-2-ethoxybenzoate.

    Substitution: Formation of Ethyl 5-[cyano(hydroxy)methyl]-2-alkoxybenzoate with different alkoxy groups.

Scientific Research Applications

Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes.

Comparison with Similar Compounds

Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate can be compared with other similar compounds such as:

    Ethyl 5-[cyano(hydroxy)methyl]-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 5-[cyano(hydroxy)methyl]-2-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.

    Ethyl 5-[cyano(hydroxy)methyl]-2-butoxybenzoate: Similar structure but with a butoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

192434-54-1

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate

InChI

InChI=1S/C13H15NO4/c1-3-17-12-6-5-9(11(15)8-14)7-10(12)13(16)18-4-2/h5-7,11,15H,3-4H2,1-2H3

InChI Key

CPBAVXGJFHQKAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C#N)O)C(=O)OCC

Origin of Product

United States

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